molecular formula C19H17N5O B11183358 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine

6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B11183358
M. Wt: 331.4 g/mol
InChI Key: HFRAQUQLSKDGPJ-UHFFFAOYSA-N
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Description

6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzofuran ring, a tolyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine typically involves a multi-step process. One common method includes the condensation of 3-methylbenzofuran-2-carbaldehyde with m-toluidine in the presence of a suitable catalyst. This intermediate product is then reacted with cyanoguanidine under acidic conditions to form the final triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to antiproliferative effects. The triazine core is known to interact with nucleic acids and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine is unique due to the presence of both a benzofuran ring and a tolyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17N5O/c1-11-6-5-7-13(10-11)21-19-23-17(22-18(20)24-19)16-12(2)14-8-3-4-9-15(14)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24)

InChI Key

HFRAQUQLSKDGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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